molecular formula C13H16N2O4 B4695552 N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide

N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide

Cat. No.: B4695552
M. Wt: 264.28 g/mol
InChI Key: LXYAURUDWRMULI-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide: is an organic compound that features a methoxyphenyl group, a morpholine ring, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, is reacted with an appropriate acylating agent to form the 3-methoxyphenyl intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Formation of the Oxoacetamide Moiety: Finally, the compound is subjected to conditions that facilitate the formation of the oxoacetamide moiety, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amide or amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amides or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with specific receptors.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(3-Methoxyphenyl)-2-morpholin-4-ylacetamide: Similar structure but lacks the oxo group.

    N-(3-Methoxyphenyl)-2-piperidin-4-yl-2-oxo-acetamide: Similar structure but contains a piperidine ring instead of a morpholine ring.

    N-(3-Methoxyphenyl)-2-morpholin-4-yl-2-oxo-propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

Uniqueness: N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide is unique due to the presence of both the morpholine ring and the oxoacetamide moiety. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above. The presence of the oxo group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-11-4-2-3-10(9-11)14-12(16)13(17)15-5-7-19-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYAURUDWRMULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984572
Record name N-(3-Methoxyphenyl)-2-(morpholin-4-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6608-47-5
Record name N-(3-Methoxyphenyl)-2-(morpholin-4-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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